n-Methyl-3-nitroaniline

Overview

Description

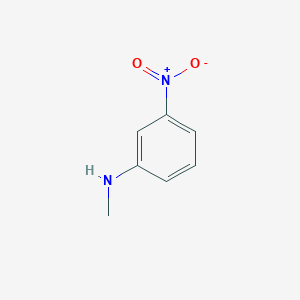

n-Methyl-3-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group at the meta position and a methyl group at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Methyl-3-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-methylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the aromatic ring.

Industrial Production Methods: In industrial settings, this compound is often produced by the direct reductive N-methylation of nitro compounds. This method is advantageous as it avoids the need for pre-preparation of NH-free amines, thus simplifying the separation and purification steps .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to yield primary amines under controlled conditions.

Mechanistic Insight :

- The nitro group is reduced to an amine (-NH₂) via intermediate hydroxylamine and nitroso stages.

- The N-methyl group remains intact during reduction, ensuring product stability.

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta and para positions relative to itself, while the N-methylamine group influences reactivity through steric and electronic effects.

Key Observations :

- Nitro groups deactivate the ring but favor substitution at positions least hindered by steric effects.

- Methyl substitution on nitrogen reduces basicity of the amine, minimizing protonation and directing effects.

Degradation Pathways

This compound undergoes environmental and metabolic degradation under specific conditions.

Stability Notes :

- Degradation rates increase in alkaline conditions due to hydrolysis of the nitro group.

- Industrial formulations often include stabilizers to mitigate decomposition in nitrate ester-based explosives.

Comparative Reactivity with Analogues

Scientific Research Applications

Chemical Properties and Structure

n-Methyl-3-nitroaniline is characterized by a methyl group attached to the nitrogen of the aniline structure and a nitro group at the meta position. This configuration contributes to its reactivity and utility in synthetic chemistry.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for producing complex molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form substituted products | Various substituted anilines |

| Reduction | Can be reduced to form amines | n-Methyl-3-aminophenol |

| Coupling Reactions | Used in coupling with diazonium salts | Azo dyes |

Industrial Applications

In industrial contexts, this compound is utilized primarily as a stabilizer for nitrate ester-based energetic materials. It enhances the stability and performance of these materials, which are critical in explosives and propellants.

Case Study: Stabilization of Nitrate Esters

Research indicates that incorporating this compound into formulations of nitrate esters significantly slows down their decomposition rates, thus improving safety and efficacy during storage and use.

Biological and Medicinal Research

Recent studies have begun to explore the biological activities of this compound. Preliminary findings suggest potential applications in drug development, particularly concerning its interactions with biomolecules.

Potential Pharmacological Applications:

- Antimicrobial Activity: Investigations into its effects on bacterial strains indicate possible antimicrobial properties.

- Drug Development: It serves as a building block for synthesizing more complex pharmaceutical agents, including potential neuroactive compounds targeting NMDA receptors.

Non-linear Optical Applications

The compound's unique electronic structure allows it to exhibit significant non-linear optical properties, making it suitable for applications in optoelectronics.

Key Findings:

- Studies have shown that the push-pull electronic configuration of this compound leads to substantial intramolecular charge transfer, which is essential for non-linear optical phenomena like second-harmonic generation.

Environmental Considerations

The degradation pathways of this compound have been studied concerning environmental impact. It can undergo aerobic degradation by soil microorganisms, which is crucial for assessing its ecological footprint when used industrially.

Mechanism of Action

The mechanism of action of n-Methyl-3-nitroaniline involves its interaction with various molecular targets. For instance, in the stabilization of nitrate ester-based energetic materials, this compound acts by retaining nitrogen oxides, thereby inhibiting the decomposition of the energetic material . This interaction helps to prolong the stability and shelf life of the materials.

Comparison with Similar Compounds

2-Methyl-3-nitroaniline:

3-Nitroaniline: Lacks the methyl group on the nitrogen atom, making it less sterically hindered compared to n-Methyl-3-nitroaniline.

Uniqueness: this compound is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This combination influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical processes.

Biological Activity

n-Methyl-3-nitroaniline (CAS Number: 619-26-1) is an aromatic amine with significant applications in chemical synthesis, particularly in dye manufacturing and as a precursor for pharmaceuticals. Understanding its biological activity is crucial due to its potential toxicological effects, including mutagenicity and carcinogenicity. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.

- Molecular Formula : C7H8N2O2

- Molecular Weight : 154.15 g/mol

- Melting Point : 64°C to 68°C

- Physical Appearance : Yellow crystalline solid with a sweet odor

1. Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties. It has been shown to induce chromosomal aberrations and sister chromatid exchanges in various in vitro assays. For example, studies have demonstrated that it can cause DNA damage in bacterial systems, leading to mutations .

A detailed examination of its carcinogenic potential reveals that while direct evidence in humans is limited, animal studies have shown sufficient evidence of carcinogenicity. For instance, exposure to similar nitroanilines has been linked to tumor formation in laboratory rodents .

| Study Type | Findings |

|---|---|

| In vitro (bacterial assays) | Induced mutations and chromosomal aberrations |

| In vivo (rodent studies) | Tumorigenesis observed after prolonged exposure |

The biological activity of this compound can be attributed to its ability to form reactive species that interact with cellular macromolecules. It acts primarily as an alkylating agent, leading to DNA strand breaks and subsequent cellular damage. This mechanism is similar to other nitroaromatic compounds, which are known for their genotoxic effects .

3. Toxicological Assessment

Toxicological evaluations categorize this compound as hazardous, with potential health risks including skin sensitization and respiratory effects upon exposure. The NIOSH occupational exposure banding process classifies it within higher toxicity bands due to its mutagenic properties and potential for causing serious health effects .

| Health Endpoint | Classification |

|---|---|

| Carcinogenicity | Sufficient evidence in animals |

| Genotoxicity | Positive results in multiple assays |

| Acute toxicity | Moderate risk based on exposure levels |

Case Studies

Several case studies have highlighted the health impacts associated with exposure to this compound:

- Laboratory Exposure : A study reported cases of gliomas among laboratory workers who had chronic exposure to nitroanilines, including this compound. Although other carcinogens were present, the correlation raised concerns about long-term exposure risks .

- Environmental Impact : Research on microbial degradation indicated that certain bacterial strains can metabolize this compound into less harmful compounds, suggesting potential bioremediation strategies for contaminated environments .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for n-Methyl-3-nitroaniline, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or reductive alkylation. For example, N-methylation of 3-nitroaniline using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions yields this compound . Purification via recrystallization in ethanol or methanol improves purity (>98%), as confirmed by melting point analysis (reported mp ~157–161°C for related nitroaniline derivatives) . Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm structure via (e.g., methyl group resonance at δ 3.2–3.5 ppm) .

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

- Methodological Answer : Use a combination of , IR, and mass spectrometry. The methyl group in this compound produces a distinct singlet in , absent in non-methylated analogs. IR spectroscopy identifies nitro group vibrations (~1520 cm) and N–H stretches (~3350 cm) for secondary amines . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 167.07 for CHNO) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and heat due to the nitro group. Store in amber glass vials at 2–8°C under inert atmosphere (N) to prevent decomposition. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) for nitro reduction byproducts (e.g., amine derivatives) .

Advanced Research Questions

Q. How does the planarity of the this compound structure influence its electronic properties?

- Methodological Answer : X-ray crystallography reveals near-planar geometry between the nitro group and aromatic ring (deviation <2°), enhancing conjugation and electron-withdrawing effects . This planarity increases dipole moment, critical for nonlinear optical (NLO) applications. Compare with non-planar analogs (e.g., N-benzyl derivatives) using DFT calculations (B3LYP/6-31G*) to quantify hyperpolarizability (β) .

Q. What methodologies resolve contradictions in reported electro-optic properties of nitroaniline derivatives?

- Methodological Answer : Discrepancies arise from isomerism (e.g., 2-methyl-4-nitroaniline vs. 3-nitro isomers). Use second-harmonic generation (SHG) and electro-optic coefficient (r) measurements to compare. For instance, 2-methyl-4-nitroaniline (MNA) exhibits r ~67 pm/V due to aligned molecular dipoles, while this compound may show lower values due to steric hindrance . Validate via single-crystal X-ray diffraction to correlate packing efficiency with NLO activity .

Q. How do substituents on the aromatic ring affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group meta to the methyl group deactivates the ring, directing electrophiles to the para position. Study reactivity using kinetic assays with varied nucleophiles (e.g., hydroxide, amines). For example, reaction with KNH in liquid NH yields para-substituted products, confirmed by and GC-MS . Contrast with ortho/para-nitro isomers to assess electronic effects .

Q. What computational approaches predict the thermodynamic stability of this compound derivatives?

- Methodological Answer : Perform Gibbs free energy calculations (Gaussian 16, M06-2X/cc-pVTZ) to compare stability of nitro vs. nitroso derivatives (e.g., N-methyl-N-nitroso-3-nitroaniline). Solvent effects (PCM model) and transition-state analysis (IRC) elucidate degradation pathways . Validate with DSC to measure decomposition onset temperatures .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound derivatives?

- Methodological Answer : Variations arise from impurities or polymorphic forms. For example, N-benzyl-3-nitroaniline melts at 157–161°C, but methyl substitution may alter crystal packing . Use differential scanning calorimetry (DSC) to identify polymorphs and purity assays (HPLC) to resolve discrepancies .

Q. Methodological Workflow Table

Properties

IUPAC Name |

N-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSRCCUOUJJGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277205 | |

| Record name | n-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-26-1 | |

| Record name | 619-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-3-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST77A3GW6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.